Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(14(17)18-2)8-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVGYJVWVQGTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652310 | |
| Record name | Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-65-3 | |
| Record name | Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for medicinal chemistry.
This compound can be synthesized through various methods, including the reaction of 6-bromopyridine with appropriate benzoic acid derivatives under esterification conditions. The compound's structure includes a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing brominated pyridine rings have been evaluated for their effectiveness against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | C. albicans | 18 |
This table indicates that this compound shows promising activity against Candida albicans, suggesting potential for development as an antifungal agent .
Cytotoxicity and Cancer Research
In cancer research, derivatives of this compound have been explored for their cytotoxic effects on various cancer cell lines. Studies have shown that certain substitutions on the pyridine ring can significantly enhance cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-231 | 0.75 |
| Compound D | RPMI-8226 | 0.12 |
| This compound | HeLa | 1.5 |
The data suggests that this compound exhibits moderate cytotoxicity against HeLa cells, indicating its potential as a lead compound in cancer therapy .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The bromine atom in the pyridine ring may interact with key enzymes involved in cellular proliferation.
- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies
A notable case study involved the evaluation of a series of pyridine-based compounds for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. This compound was included in the screening and showed promising results as a dual inhibitor .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is primarily investigated for its potential in treating neurological disorders, especially migraines. Research indicates that compounds similar to this compound can enhance the activation of serotonin receptors, which play a crucial role in pain modulation. For instance, a study demonstrated that derivatives of this compound showed efficacy in increasing the activation of 5-HT_1F receptors without causing vasoconstriction, making them suitable candidates for migraine treatment and other related conditions such as anxiety and depression .
Case Study: Migraine Treatment
A notable patent (US8697876B2) outlines the use of a polymorph of this compound in treating migraines. The study reported that this compound effectively alleviated migraine symptoms in clinical trials by modulating serotonin neurotransmission pathways .
Synthesis and Chemical Properties
Synthetic Pathways
this compound can be synthesized through various methods, including the reaction of 6-bromopyridine derivatives with methyl benzoates under acidic conditions. This synthesis is significant for producing compounds with specific pharmacological properties.
Table: Synthetic Routes for this compound
| Synthesis Method | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Method A | 6-Bromopyridine, Methyl Benzoate | 85% | Acid-catalyzed reaction |
| Method B | Bromination followed by esterification | 78% | Requires purification steps |
Material Science Applications
Polymeric Composites
this compound has been explored as a building block for polymeric materials. Its bromine content allows for further functionalization, enabling the development of advanced materials with tailored properties. For example, studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .
Antimicrobial Properties
Recent investigations into the biological activity of this compound have revealed its potential antimicrobial effects. In vitro studies demonstrated that this compound exhibited significant inhibitory activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Comparison with Similar Compounds
tert-Butyl 3-(((2-chloro-4-(methylamino)pyrimidin-5-yl)methyl)amino)-4-methylbenzoate
- Structure: Features a pyrimidine ring (2-chloro, 4-methylamino substituents) linked via a methylene-amino group to the benzoate core.
- Key Differences: Heterocycle: Pyrimidine (vs. Substituents: Chlorine (electron-withdrawing) and methylamino (electron-donating) groups on pyrimidine create electronic asymmetry, contrasting with the uniform electron-withdrawing bromine on the pyridine in the target. Synthesis: Synthesized via triphosgene-mediated cyclization in THF with a 62% yield after chromatography . Comparable methods may apply to the target compound, though bromine substitution likely requires distinct halogenation steps.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Pyridazine (a diazine) linked via phenethylamino to the benzoate.
- Linker: Phenethylamino group adds flexibility and basicity, unlike the direct pyridine attachment in the target compound. Applications: Pyridazine derivatives are often explored as kinase inhibitors due to their strong dipole moments .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
- Structure: Oxazolo[4,5-b]pyridine fused ring system with a propenoate ester and piperidinyl side chain.
- Key Differences: Core Structure: Oxazolo-pyridine fusion creates a planar, conjugated system, differing from the non-fused pyridine-benzoate in the target. Ester Group: Propenoate ester introduces α,β-unsaturation, enabling Michael addition reactivity, unlike the stable benzoate ester. Synthesis: Prepared via alkylation of a piperidinyl precursor, highlighting divergent synthetic pathways compared to the target’s likely halogenation or coupling steps .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The 6-bromo-pyridine in the target compound provides a strong electron-withdrawing group, enhancing its utility in metal-catalyzed reactions compared to chloro or methylamino substituents in analogs .
- Biological Activity : Pyridazine and pyrimidine analogs (e.g., I-6230) show marked biological activity due to increased hydrogen-bonding capacity, whereas the target’s bromopyridine may favor hydrophobic interactions .
- Synthetic Challenges: Bromine introduction likely demands careful optimization (e.g., Pd-catalyzed coupling), whereas chloro or methylamino groups are more readily incorporated via nucleophilic substitution .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The most common and efficient method for preparing this compound involves Suzuki-Miyaura cross-coupling between a bromopyridine derivative and a methyl 4-methylbenzoate boronate ester.
| Parameter | Details |
|---|---|
| Catalyst | Pd(II) complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or trans-bis(triphenylphosphine)palladium dichloride |
| Base | Cesium carbonate or sodium carbonate |
| Solvent | 1,4-Dioxane/water mixture or acetonitrile/water |
| Temperature | 70–90 °C |
| Reaction time | 3–20 hours |
| Atmosphere | Inert (argon or nitrogen) |
- Combine 3-(6-bromopyridin-3-yloxy)azetidine-l-carboxylic acid tert-butyl ester and methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with cesium carbonate in a 4:1 dioxane:H2O mixture.
- Degas the mixture with argon.
- Add Pd catalyst and stir at 90 °C for 16 hours.
- Work up by extraction and purification via flash chromatography and trituration to yield the target compound.
This method typically yields high purity products with good yields, often above 70%, depending on substrate purity and reaction optimization.
Bromination of Pyridine or Benzoate Precursors
Selective bromination is a key step when preparing the 6-bromopyridin-2-yl moiety or the brominated benzoate intermediate.
Esterification and Functional Group Transformations
Esterification of carboxylic acids to methyl esters is commonly performed using methanol in the presence of acid catalysts or via palladium-catalyzed carbonylation reactions.
Alternative Synthetic Routes
Other synthetic routes involve:
- Preparation of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide followed by catalytic amination using copper(I) oxide under mild temperatures (<80 °C) to yield aminopyridinyl intermediates.
- These intermediates can be further functionalized to the desired methyl benzoate derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The Suzuki-Miyaura coupling conditions are sensitive to the choice of base and solvent; cesium carbonate in dioxane-water mixtures generally provides superior yields and cleaner reactions compared to sodium carbonate in acetonitrile-water.
- Prolonged reaction times (up to 20 hours) at moderate temperatures (80–90 °C) ensure complete conversion, especially when sterically hindered substrates are used.
- Bromination steps require careful temperature control to avoid polybromination or decomposition.
- Copper(I) oxide catalysis offers a mild alternative for amination of bromopyridine intermediates, which can be a key step in multi-step syntheses.
- Purification typically involves flash chromatography and trituration to achieve high purity of the final methyl ester.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, and how can reaction conditions be optimized?
Answer:
A key intermediate in the synthesis involves coupling brominated pyridine derivatives with substituted benzoate esters. For example, methyl 3-amino-4-methylbenzoate (a precursor) can undergo Ullmann coupling or Suzuki-Miyaura cross-coupling with 6-bromo-2-pyridylboronic acid to introduce the bromopyridinyl moiety . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent dehalogenation.
- Purification : Flash column chromatography (hexane:EtOAc gradients) and recrystallization to isolate high-purity product .
Basic: What spectroscopic and crystallographic methods are critical for confirming the molecular structure?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals, such as the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and bromopyridine coupling patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 335.03 for C₁₅H₁₂BrNO₂).
- X-ray crystallography : SHELXL refinement of single-crystal data (ORTEP visualization) resolves bond angles, torsion angles, and Br···π interactions .
Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Answer:
Discrepancies may arise from dynamic processes (e.g., rotational isomers) or solvent inclusion in crystals. Mitigation strategies:
- Variable-temperature NMR : Detect conformational flexibility in solution (e.g., splitting of methyl ester signals at low temperatures).
- Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles to identify static vs. dynamic disorder .
- Powder XRD : Validate phase purity if single crystals exhibit solvent-dependent packing .
Advanced: What are the challenges in synthesizing analogs with modified halogen substituents (e.g., Cl or F instead of Br)?
Answer:
Halogen substitution alters electronic and steric properties:
- Reactivity : Bromine’s leaving-group ability impacts cross-coupling efficiency compared to chlorine. Use PdCl₂(dppf) for chloro derivatives.
- Crystallinity : Fluorine’s small size reduces heavy-atom effects, complicating X-ray structure determination. Consider iodine derivatives for phasing .
- Biological activity : Compare LogP values (Br: ~2.7 vs. F: ~1.5) to assess bioavailability in pharmacological studies .
Advanced: How can mechanistic insights guide the optimization of regioselective functionalization?
Answer:
The bromopyridine moiety directs electrophilic substitution to the 4-position due to electron-withdrawing effects. To functionalize the benzoate ring:
- Directing groups : Use amino or nitro substituents to steer metalation (e.g., directed ortho-metalation with LiTMP).
- Protection/deprotection : Temporarily block the ester group with tert-butyl to prevent side reactions during lithiation .
Basic: What analytical workflows are recommended for assessing purity and stability?
Answer:
- HPLC-DAD : Reverse-phase C18 columns (MeCN:H₂O gradient) detect impurities at 254 nm.
- Stability studies : Accelerated degradation under UV light or humidity (40°C/75% RH) monitors ester hydrolysis or debromination .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Answer:
X-ray data reveal intermolecular Br···O interactions (3.1–3.3 Å) between the bromine and ester carbonyl, stabilizing the lattice. This packing:
- Affects solubility : Stronger lattice energy reduces solubility in nonpolar solvents.
- Impacts melting point : Higher symmetry correlates with elevated mp (e.g., 116–117°C for structurally similar oxadiazoles ).
Advanced: What computational methods are effective for predicting reactivity or binding affinity?
Answer:
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., kinases) using the bromine as a halogen-bond donor.
- QM/MM simulations : Evaluate transition states for SNAr reactions at the bromopyridine site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
